molecular formula C7H8N2O4S B1525425 3-Methyl-4-nitrobenzene-1-sulfonamide CAS No. 1250435-32-5

3-Methyl-4-nitrobenzene-1-sulfonamide

Cat. No.: B1525425
CAS No.: 1250435-32-5
M. Wt: 216.22 g/mol
InChI Key: VYNKVFONHWQCBK-UHFFFAOYSA-N
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Description

3-Methyl-4-nitrobenzene-1-sulfonamide is an organic compound characterized by a benzene ring substituted with a nitro group (-NO2) at the 4-position, a methyl group (-CH3) at the 3-position, and a sulfonamide group (-SO2NH2) at the 1-position

Synthetic Routes and Reaction Conditions:

  • Nitration Reaction: The synthesis of this compound typically begins with the nitration of 3-methylbenzenesulfonamide. This involves treating the starting material with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at controlled temperatures.

  • Reduction and Substitution Reactions: Further chemical modifications can be achieved through reduction reactions, where the nitro group is reduced to an amine, followed by substitution reactions to introduce the desired functional groups.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale nitration reactions, ensuring precise control over reaction conditions to achieve high yields and purity. The process involves continuous monitoring and optimization to maintain consistent product quality.

Types of Reactions:

  • Oxidation: The nitro group in this compound can undergo oxidation reactions to form nitroso compounds or other oxidized derivatives.

  • Reduction: The nitro group can be reduced to an amine, resulting in the formation of 3-Methyl-4-aminobenzene-1-sulfonamide.

  • Substitution: The compound can participate in electrophilic substitution reactions, where the benzene ring undergoes substitution with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.

  • Substitution: Electrophilic substitution reactions often use halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives and other oxidized forms.

  • Reduction Products: Amines and related derivatives.

  • Substitution Products: Halogenated benzene derivatives.

Scientific Research Applications

3-Methyl-4-nitrobenzene-1-sulfonamide has diverse applications in scientific research:

  • Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceutical intermediates.

  • Biology: The compound is used in biochemical studies to investigate enzyme inhibition and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including its use as an antibacterial agent and in the development of new drugs.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Target of Action

The primary target of 3-Methyl-4-nitrobenzene-1-sulfonamide, like other sulfonamides, is the enzyme carbonic anhydrase . This enzyme plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide from tissues to the lungs .

Mode of Action

this compound binds to carbonic anhydrase with high affinity . The negatively charged nitrogen of the sulfonamide group forms a coordination bond with the zinc ion in the active site of the enzyme . This interaction inhibits the enzyme’s activity, leading to a disruption in the balance of bicarbonate ions and protons in the body .

Biochemical Pathways

The inhibition of carbonic anhydrase by this compound affects several biochemical pathways. It disrupts the reversible conversion of carbon dioxide and water to bicarbonate and protons, a reaction catalyzed by carbonic anhydrase . This disruption can affect various physiological processes, including fluid secretion, respiration, and pH regulation .

Pharmacokinetics

Sulfonamides are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of carbonic anhydrase by this compound can lead to a variety of physiological effects. These may include diuresis (increased urine production), hypoglycemia (low blood sugar), thyroiditis (inflammation of the thyroid gland), and potentially the treatment of glaucoma .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the sulfonamide group, which may influence its binding to carbonic anhydrase . Additionally, the presence of other substances that bind to carbonic anhydrase could potentially affect the efficacy of this compound .

Comparison with Similar Compounds

3-Methyl-4-nitrobenzene-1-sulfonamide is compared with similar compounds to highlight its uniqueness:

  • 4-Nitrobenzenesulfonamide: Similar structure but lacks the methyl group at the 3-position.

  • 4-Chloro-N-methyl-3-nitrobenzene-1-sulfonamide: Similar but contains a chlorine atom instead of a nitro group.

  • 4-Morpholino-3-nitrobenzene-1-sulfonamide: Contains a morpholine group instead of a methyl group.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

3-methyl-4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c1-5-4-6(14(8,12)13)2-3-7(5)9(10)11/h2-4H,1H3,(H2,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNKVFONHWQCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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